molecular formula C21H16ClN3O3S2 B2891293 N-(4-chlorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 886942-76-3

N-(4-chlorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2891293
CAS No.: 886942-76-3
M. Wt: 457.95
InChI Key: IIHUJFWVTOWZBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C21H16ClN3O3S2 and its molecular weight is 457.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Absorption, Distribution, Metabolism, and Excretion

N-(4-chlorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide, identified as GDC-0449 (vismodegib), is a potent and selective inhibitor of the Hedgehog signaling pathway, exhibiting significant clinical development potential. The compound undergoes extensive metabolism in rats and dogs, with major pathways involving oxidation and subsequent phase II conjugation. Uncommon metabolites resulting from pyridine ring opening were also identified, primarily excreted in feces. This comprehensive metabolic profiling supports the development of GDC-0449 by detailing its disposition and transformation within biological systems (Qin Yue et al., 2011).

Synthesis of Related Compounds

Research has also focused on synthesizing derivatives and related compounds, exploring various synthetic routes and chemical reactions. For instance, the synthesis of key intermediates like 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide, a critical component in the production of Tianeptine, demonstrates the versatility of chlorobenzo[d]thiazol compounds in medicinal chemistry (Z. Xiu-lan, 2009).

Derivatives as Antimalarial and Anticancer Agents

Further investigations into derivatives of this compound have revealed their potential as antimalarial and anticancer agents. Studies on N-(phenylsulfonyl)acetamide derivatives, including aminothiazole and aminooxazole among others, showed significant in vitro antimalarial activity. These compounds were characterized by favorable ADMET properties, highlighting their therapeutic potential beyond the original scope of Hedgehog pathway inhibition (Asmaa M. Fahim & Eman H. I. Ismael, 2021).

Electrophysiological Activity

The electrophysiological activity of derivatives has been explored, indicating that modifications to the core structure can produce compounds with potential as selective class III agents. This research underscores the adaptability of the this compound scaffold for developing new therapeutics targeting cardiac arrhythmias (T. K. Morgan et al., 1990).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been known to exhibit significant bioactivity against different pathogens . They have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Mode of Action

Benzothiazole derivatives have been found to inhibit the growth of various pathogens

Biochemical Pathways

Benzothiazole derivatives have been found to interact with various biochemical pathways due to their diverse biological activities . The downstream effects of these interactions would depend on the specific target and mode of action of the compound.

Pharmacokinetics

A study on similar benzothiazole derivatives showed a favourable pharmacokinetic profile . The impact of these properties on the bioavailability of the compound would require further investigation.

Result of Action

Benzothiazole derivatives have been found to exhibit significant bioactivity against different pathogens . The specific molecular and cellular effects would depend on the compound’s target of action and mode of action.

Action Environment

The activity of similar benzothiazole derivatives has been studied under various conditions . The influence of environmental factors would likely depend on the specific properties of the compound and its mode of action.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-4-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3S2/c1-30(27,28)16-10-8-14(9-11-16)20(26)25(13-15-5-2-3-12-23-15)21-24-19-17(22)6-4-7-18(19)29-21/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHUJFWVTOWZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.